molecular formula C9H9BrN2O3 B1400328 4-bromo-N,N-dimethyl-2-nitrobenzamide CAS No. 29378-78-7

4-bromo-N,N-dimethyl-2-nitrobenzamide

Cat. No.: B1400328
CAS No.: 29378-78-7
M. Wt: 273.08 g/mol
InChI Key: BAWCQMRMDQJXGD-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-2-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromine atom, a nitro group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide typically involves the reaction of 4-bromo-2-nitrobenzoic acid with dimethylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Hydrolysis: Acidic or basic conditions can be employed, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: 4-Bromo-N,N-dimethyl-2-aminobenzamide.

    Hydrolysis: 4-Bromo-2-nitrobenzoic acid and dimethylamine.

Scientific Research Applications

4-Bromo-N,N-dimethyl-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules. The bromine atom and dimethylamino group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-dimethylaniline: Similar structure but lacks the nitro group.

    4-Bromo-2-nitroaniline: Similar structure but lacks the dimethylamino group.

    N,N-Dimethyl-4-nitrobenzamide: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-N,N-dimethyl-2-nitrobenzamide is unique due to the combination of the bromine atom, nitro group, and dimethylamino group on the benzamide core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

4-Bromo-N,N-dimethyl-2-nitrobenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a bromo group, a nitro group, and a dimethylamide moiety. The structural formula can be represented as follows:

C9H10BrN3O2\text{C}_9\text{H}_{10}\text{Br}\text{N}_3\text{O}_2

Chemical Reactions

The compound is known to undergo several chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles.
  • Reduction : The nitro group can be reduced to an amino group.
  • Hydrolysis : The amide bond can hydrolyze to yield the corresponding carboxylic acid and amine .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, influencing various cellular processes .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, in vitro assays demonstrated that the compound effectively reduced the viability of cancer cells at low micromolar concentrations.

Cell Line IC50 (μM) Mechanism
HepG25.89Inhibition of EGFR signaling
A4312.06Induction of apoptosis
MiaPaCa21.32Cell cycle arrest and apoptosis induction

These findings suggest that this compound may act as a potential candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. It has shown selective inhibition against certain kinases involved in cancer progression. For instance, it has been identified as a MEK kinase inhibitor, which plays a crucial role in the MAPK signaling pathway associated with cell growth and differentiation .

Study on Cell Proliferation

In a controlled laboratory study, this compound was administered to various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 1 μM.

Toxicological Assessment

A toxicological assessment was conducted using animal models to evaluate the safety profile of the compound. At lower doses, no significant adverse effects were noted; however, higher doses resulted in liver toxicity and neurotoxic symptoms. This highlights the importance of dosage regulation when considering therapeutic applications .

Properties

IUPAC Name

4-bromo-N,N-dimethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-11(2)9(13)7-4-3-6(10)5-8(7)12(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCQMRMDQJXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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